MK-2461 (CAS 917879-39-1) is an orally bioavailable, ATP-competitive multi-targeted tyrosine kinase inhibitor, primarily distinguished by its preferential binding to the activated (phosphorylated) conformation of the c-Met receptor. While it establishes a baseline IC50 of 2.5 nM against wild-type c-Met, its primary procurement value lies in its structural capacity to overcome common resistance mutations in the activation loop and P+1 loop. Unlike standard broad-spectrum kinase inhibitors that target the inactive state, MK-2461 provides researchers with a highly specific chemical probe for dissecting active-state kinase dynamics, mutant-driven oncogenic signaling, and downstream pathway decoupling in complex cellular or xenograft models [1].
Substituting MK-2461 with mainstream c-Met inhibitors like Crizotinib or Tivantinib introduces critical failure points in mutant-driven or active-state-specific assays. Standard inhibitors such as Tivantinib (a Type III allosteric inhibitor) stabilize the inactive, dephosphorylated conformation of c-Met, rendering them ineffective for probing activated kinase dynamics. Conversely, Type I/II inhibitors like Crizotinib often lose significant binding affinity when faced with oncogenic resistance mutations (e.g., Y1230C or Y1235D) in the activation loop. Procuring MK-2461 ensures sustained sub-nanomolar potency against these specific mutant variants and guarantees selective engagement with the doubly autophosphorylated kinase domain, a structural requirement that generic alternatives cannot fulfill [1].
Surface plasmon resonance (BIAcore) and crystallographic studies demonstrate that MK-2461 binds preferentially to the activated state of c-Met. Specifically, MK-2461 exhibits a 6-fold tighter binding affinity to the doubly autophosphorylated form of the kinase compared to the unphosphorylated form. In contrast, standard ATP-competitive inhibitors typically bind to inactive and active kinases with similar affinity, or explicitly prefer the inactive state. This active-state preference makes MK-2461 uniquely suited for laboratory workflows requiring high reproducibility in stabilizing the extended G-loop conformation, outperforming baseline inhibitors that yield mixed-state assay noise [1].
| Evidence Dimension | Assay Reproducibility / Binding affinity preference (Active vs. Inactive state) |
| Target Compound Data | MK-2461: 6-fold tighter binding to phosphorylated (active) c-Met. |
| Comparator Or Baseline | Standard ATP-competitive inhibitors: Equal affinity or preference for unphosphorylated (inactive) state. |
| Quantified Difference | 6-fold enhancement in binding for the active state, reducing mixed-state assay noise. |
| Conditions | BIAcore direct binding assay on recombinant c-Met cytosolic domain. |
Crucial for structural biology and biochemical assays where researchers must selectively isolate and inhibit the actively signaling conformation of the receptor to ensure assay reproducibility.
A primary driver for procuring MK-2461 over baseline inhibitors like Crizotinib is its exceptional efficacy against oncogenic c-Met mutations that typically confer clinical resistance. In the presence of 50 μM ATP, MK-2461 demonstrates IC50 values ranging from 0.4 to 1.5 nM against five major mutants (Y1230C, Y1230H, Y1235D, M1250T, and N1100Y). This is equal to or slightly more potent than its activity against wild-type c-Met (IC50 = 2.5 nM). In contrast, standard inhibitors suffer significant potency drop-offs against these same activation loop mutations[1].
| Evidence Dimension | Laboratory Workflow Fit / Kinase Inhibition (IC50) against c-Met mutants |
| Target Compound Data | MK-2461: 0.4 - 1.5 nM (Y1230C, Y1230H, Y1235D, M1250T, N1100Y) |
| Comparator Or Baseline | Baseline Wild-Type c-Met (2.5 nM) |
| Quantified Difference | Complete retention of potency (up to 6-fold more potent than WT baseline) against resistant mutants. |
| Conditions | In vitro kinase assay in the presence of 50 μM ATP. |
Ensures reliable, reproducible inhibition in mutant-driven xenograft models where first-generation c-Met inhibitors fail, preventing costly in vivo workflow disruptions.
MK-2461 exhibits a decoupled inhibition profile regarding c-Met autophosphorylation, making it highly valuable for phosphoproteomic workflows. In cellular assays, it potently suppresses the autophosphorylation of the COOH-terminal docking site (Y1349 IC50 ~100 nM; Y1365 IC50 ~26 nM) and the juxtamembrane domain (Y1003 IC50 ~50 nM). However, it is substantially less potent—requiring nearly 900 nM—to inhibit the autophosphorylation of the activation loop itself (Y1234/Y1235). This represents an approximately 9- to 34-fold selectivity window, a feature not observed in generic c-Met inhibitors which uniformly ablate all phosphorylation sites simultaneously [1].
| Evidence Dimension | Phosphoproteomic Workflow Fit / Site-specific autophosphorylation inhibition (IC50) |
| Target Compound Data | MK-2461: ~26-100 nM for docking sites (Y1349/Y1365) vs. ~900 nM for activation loop. |
| Comparator Or Baseline | Generic c-Met inhibitors: Uniform inhibition across all tyrosine residues. |
| Quantified Difference | 9- to 34-fold selectivity for docking site over activation loop phosphorylation. |
| Conditions | Cellular autophosphorylation assays evaluating specific tyrosine residues. |
Allows researchers to selectively block downstream PI3K-AKT and Ras-ERK signaling without completely preventing the initial activation loop autophosphorylation, enabling highly nuanced mechanistic studies.
Because MK-2461 retains sub-nanomolar potency (0.4–1.5 nM) against critical activation loop mutations (e.g., Y1230C, Y1235D) that render standard drugs ineffective, it is the optimal procurement choice for in vivo efficacy studies involving mutant-driven, c-Met-dependent gastric or renal carcinomas [1].
Leveraging its 6-fold tighter binding affinity to the doubly autophosphorylated c-Met receptor, MK-2461 serves as a highly precise chemical probe for calibrating fluorescence-based or SPR-based biosensors designed to detect the active conformation of receptor tyrosine kinases [2].
Due to its unique ability to inhibit COOH-terminal docking site phosphorylation (IC50 ~26-100 nM) while sparing activation loop autophosphorylation (IC50 ~900 nM), MK-2461 is ideal for phosphoproteomic workflows aiming to isolate downstream signaling events (PI3K/AKT) from primary receptor activation [1].